2-(2-Methylphenyl)pentanoic acid
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Description
2-(2-Methylphenyl)pentanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Methylphenyl)pentanoic acid, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains.
- Anti-inflammatory Properties : It may modulate inflammatory pathways.
- Cytotoxic Effects : Preliminary studies suggest potential in cancer therapy.
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against common pathogens. The results are summarized in the table below:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 64 µg/mL | Weak |
Candida albicans | 16 µg/mL | Strong |
The compound demonstrated significant activity against Candida albicans, indicating its potential as an antifungal agent .
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound were evaluated in vitro using human macrophage cell lines. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:
Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 150 | 200 |
10 | 100 | 150 |
50 | 50 | 100 |
100 | 20 | 30 |
These results indicate a dose-dependent reduction in cytokine production, supporting the compound's role in inflammation modulation .
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are presented in the following table:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 25 | Moderate |
A549 | 15 | High |
The compound exhibited significant cytotoxicity, particularly against A549 cells, suggesting its potential for development as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same class. For instance, research on derivatives of pentanoic acids has shown enhanced biological properties through structural modifications. One such study highlighted that methyl substitutions significantly improved antimicrobial activity compared to their non-methylated counterparts .
Another case study demonstrated that altering the side chains of pentanoic acids could lead to increased selectivity towards specific cancer cell lines, enhancing therapeutic efficacy while minimizing side effects .
Properties
IUPAC Name |
2-(2-methylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-6-11(12(13)14)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEFLWXANJNTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304446 |
Source
|
Record name | 2-(2-methylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83027-70-7 |
Source
|
Record name | NSC165816 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-methylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.